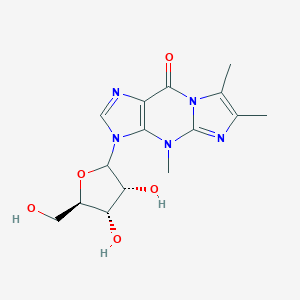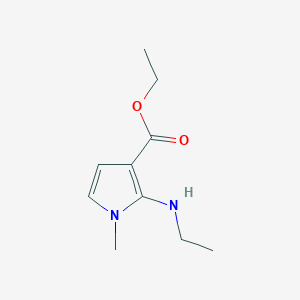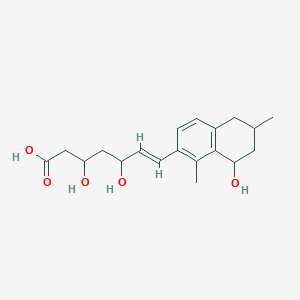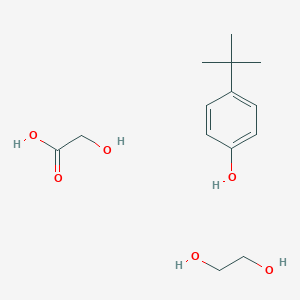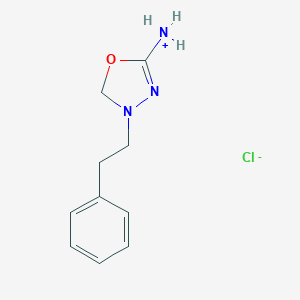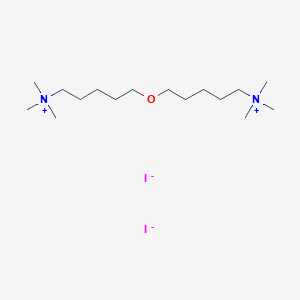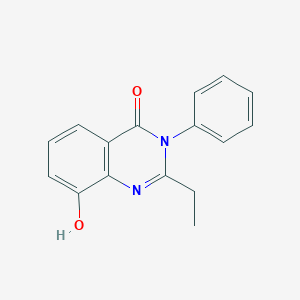
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one, also known as EHPQ, is a synthetic compound that belongs to the quinazoline family. EHPQ has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one induces apoptosis by activating caspases and inhibiting the PI3K/Akt pathway. In inflammation, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one inhibits the activation of NF-κB and reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one reduces oxidative stress and prevents neuronal death by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
生化和生理效应
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one reduces the levels of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative disorders, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one reduces oxidative stress, prevents neuronal death, and improves cognitive function.
实验室实验的优点和局限性
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one also has some limitations, including its poor solubility in water and limited bioavailability.
未来方向
There are several future directions for 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one.
2. Investigating the potential therapeutic applications of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one in other diseases, such as cardiovascular diseases and diabetes.
3. Studying the pharmacokinetics and pharmacodynamics of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one to improve its bioavailability and efficacy.
4. Developing 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one derivatives with improved solubility and bioavailability.
5. Investigating the potential synergistic effects of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one with other drugs or natural compounds.
Conclusion
In conclusion, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is a synthetic compound with potential therapeutic applications in various diseases. 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. Although the mechanism of action of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is not fully understood, it is believed to involve multiple pathways. 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one also has some limitations, including its poor solubility in water and limited bioavailability. There are several future directions for 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one research, including developing more efficient synthesis methods, investigating its potential therapeutic applications in other diseases, and studying its pharmacokinetics and pharmacodynamics.
合成方法
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one can be synthesized through a multi-step reaction involving the condensation of 2-ethyl-3-phenylquinazolin-4-one with hydroxylamine hydrochloride, followed by oxidation with hydrogen peroxide. This reaction yields 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one as a white solid with a melting point of 252-253°C.
科学研究应用
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have demonstrated that 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. In neurodegenerative disorder research, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal death.
属性
CAS 编号 |
105459-52-7 |
|---|---|
产品名称 |
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one |
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-ethyl-8-hydroxy-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-2-14-17-15-12(9-6-10-13(15)19)16(20)18(14)11-7-4-3-5-8-11/h3-10,19H,2H2,1H3 |
InChI 键 |
DZUQBZYOFXLKHI-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2O)C(=O)N1C3=CC=CC=C3 |
规范 SMILES |
CCC1=NC2=C(C=CC=C2O)C(=O)N1C3=CC=CC=C3 |
同义词 |
4(3H)-Quinazolinone, 2-ethyl-8-hydroxy-3-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



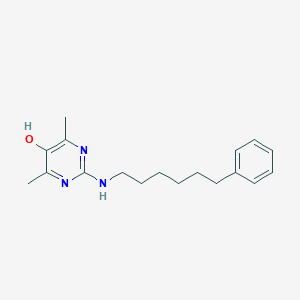
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
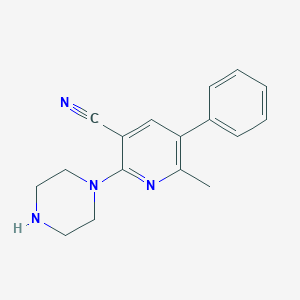
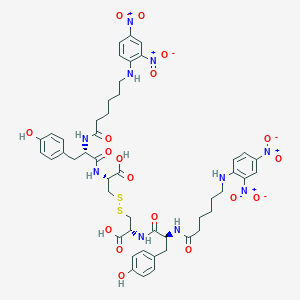
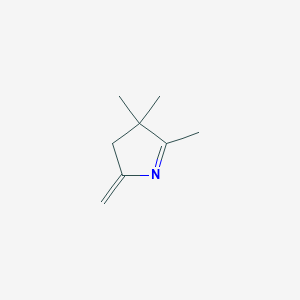
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
